molecular formula C4H4ClNO2S2 B2539675 4-Methyl-1,3-thiazole-5-sulfonyl chloride CAS No. 953070-51-4

4-Methyl-1,3-thiazole-5-sulfonyl chloride

Cat. No. B2539675
CAS RN: 953070-51-4
M. Wt: 197.65
InChI Key: AWTJUYXVSWZCIK-UHFFFAOYSA-N
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Description

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 953070-51-4 . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .


Molecular Structure Analysis

The molecular formula of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is C4H4ClNO2S2 . The InChI Key is AWTJUYXVSWZCIK-UHFFFAOYSA-N . The SMILES representation is CC1=C (SC=N1)S (Cl) (=O)=O .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is 198.67 . It appears as a low melting solid, with a color ranging from white to yellow to brown . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

Preparation and Reactivity

4-Methyl-1,3-thiazole-5-sulfonyl chloride has been utilized in synthesizing various sulfonamides and trisubstituted 1,3-thiazoles, showcasing its versatility in chemical reactions. The compound's ability to react with amines and undergo nucleophilic substitution reactions makes it a valuable reagent in the regioselective synthesis of novel thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthetic Pathways and Derivatives

A method involving cyclocondensation with sodium sulfide has been developed to form sodium 4-tosyl-5-chlorothiazole-2-thiolate, which upon methylation or benzylations yields significant derivatives. Further oxidation introduces new thiazole derivatives, expanding the chemical utility of the compound (Kornienko & Zyabrev, 2014).

Advanced Applications

Antiproliferative Activity

Notably, some derivatives of 4-Methyl-1,3-thiazole-5-sulfonyl chloride have demonstrated promising antiproliferative activity against specific cancer cell lines. The research underlines the potential biomedical applications, suggesting further exploration into the anticancer properties of these compounds (Cohen et al., 2012).

Corrosion Inhibition

A study on poly[(hydrazinylazo)]thiazoles derivatives derived from 4-Methyl-1,3-thiazole-5-sulfonyl chloride revealed significant corrosion inhibition on cast iron-carbon alloy in acidic environments. This suggests potential applications in protecting industrial materials, highlighting the compound's relevance in material science and engineering (El-Lateef et al., 2021).

Safety And Hazards

“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-methyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTJUYXVSWZCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazole-5-sulfonyl chloride

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